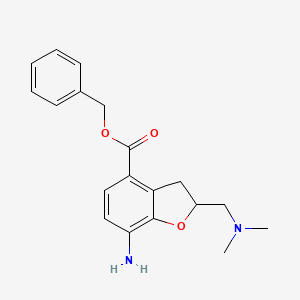
(S)-4-(3-METHOXYPYRROLIDIN-1-YL)CYCLOHEXANAMINE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-4-(3-METHOXYPYRROLIDIN-1-YL)CYCLOHEXANAMINE is a chemical compound with the molecular formula C11H22N2O It is known for its unique structure, which includes a cyclohexane ring substituted with a methoxypyrrolidine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(3-METHOXYPYRROLIDIN-1-YL)CYCLOHEXANAMINE typically involves the reaction of cyclohexanone with 3-methoxypyrrolidine in the presence of a reducing agent. The reaction conditions often include:
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Solvent: Common solvents used include ethanol or methanol.
Catalyst: A reducing agent such as sodium borohydride or lithium aluminum hydride is often employed to facilitate the reduction process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors can also enhance the efficiency and yield of the compound.
Análisis De Reacciones Químicas
Types of Reactions
(S)-4-(3-METHOXYPYRROLIDIN-1-YL)CYCLOHEXANAMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can lead to the formation of more saturated derivatives.
Substitution: The methoxypyrrolidine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or chromium trioxide.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Halogenating agents or nucleophiles.
Major Products Formed
Oxidation Products: Ketones or aldehydes.
Reduction Products: Saturated derivatives.
Substitution Products: Compounds with different functional groups replacing the methoxypyrrolidine group.
Aplicaciones Científicas De Investigación
(S)-4-(3-METHOXYPYRROLIDIN-1-YL)CYCLOHEXANAMINE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (S)-4-(3-METHOXYPYRROLIDIN-1-YL)CYCLOHEXANAMINE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(3-Hydroxypyrrolidin-1-yl)cyclohexanamine
- 4-(3-Aminopyrrolidin-1-yl)cyclohexanamine
- 4-(3-Methylpyrrolidin-1-yl)cyclohexanamine
Uniqueness
(S)-4-(3-METHOXYPYRROLIDIN-1-YL)CYCLOHEXANAMINE is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and effects.
Propiedades
Fórmula molecular |
C11H22N2O |
|---|---|
Peso molecular |
198.31 g/mol |
Nombre IUPAC |
4-(3-methoxypyrrolidin-1-yl)cyclohexan-1-amine |
InChI |
InChI=1S/C11H22N2O/c1-14-11-6-7-13(8-11)10-4-2-9(12)3-5-10/h9-11H,2-8,12H2,1H3 |
Clave InChI |
NJYWMOICVCOYSG-UHFFFAOYSA-N |
SMILES canónico |
COC1CCN(C1)C2CCC(CC2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-(3Bromopropoxy)-2-methylphenyl]-ethanone](/img/structure/B8347336.png)




![4-((4-Fluoro-2-isopropoxyphenyl)amino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B8347366.png)







